Antimicrobial protein PN-AMP1
Description
Overview of Host Defense Peptides in Multicellular Organisms
Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), represent a fundamental component of the innate immune system across all multicellular organisms, from plants and insects to animals and humans. nih.govcapes.gov.brnih.govexplorationpub.com These gene-encoded peptides are a first line of defense, providing a rapid and non-specific protective barrier against a wide array of microbial invaders, including bacteria, fungi, and viruses. nih.govexplorationpub.commdpi.combohrium.com
Characteristically, HDPs are small, typically consisting of 12 to 100 amino acid residues, and are often cationic and amphipathic. oup.compreprints.orgresearchgate.netmdpi.com This amphipathic nature, with distinct hydrophobic and cationic regions, allows them to interact with and disrupt the negatively charged microbial membranes, a key mechanism of their antimicrobial action. oup.commdpi.com The evolutionary conservation of HDPs underscores their essential role in immunity. researchgate.net Beyond their direct antimicrobial functions, emerging research has revealed their capacity to modulate the host's immune response, highlighting a dual role in both defense and immunoregulation. nih.govcapes.gov.brnih.govtandfonline.com
Significance of Plant AMPs in Innate Immunity
Plants, lacking a mobile cell-based adaptive immune system like vertebrates, heavily rely on their innate immunity to defend against a continuous onslaught of pathogens and environmental stresses. explorationpub.comspbu.ru Plant antimicrobial peptides (AMPs) are a critical and widespread chemical barrier within this innate immune system, providing durable and broad-spectrum resistance. mdpi.comoup.com
Classification and Structural Diversity of Plant AMP Families
Plant antimicrobial peptides are a diverse group of molecules that can be categorized into several families based on their amino acid sequence, structural motifs, and the number and connectivity of disulfide bonds. preprints.orgspbu.ru This structural diversity allows them to have varied mechanisms of action and target a broad spectrum of pathogens. oup.commdpi.com
Major families of plant AMPs include:
Thionins: These are small, cysteine-rich peptides, typically around 5 kDa. nih.gov They are known for their toxicity to bacteria and fungi, which is often achieved through membrane permeabilization. mdpi.commdpi.com
Defensins: Plant defensins are small, highly basic peptides that are structurally characterized by a conserved pattern of eight cysteine residues. mdpi.com They exhibit a broad range of biological activities, including antifungal and antibacterial properties. mdpi.com
Hevein-like Peptides: Named after hevein (B150373) from the rubber tree, this family of peptides is characterized by a chitin-binding domain. msu.ru Their ability to bind to chitin (B13524), a major component of fungal cell walls, is central to their antifungal activity. mdpi.comcore.ac.uk
Knottin-type Peptides: These peptides possess a unique "knotted" structure formed by three interlocking disulfide bonds, which confers significant stability. oup.com They can act as enzyme inhibitors, for example, by inhibiting proteases or α-amylases of pathogens. oup.commdpi.com
Lipid Transfer Proteins (LTPs): LTPs are capable of binding and transporting lipid molecules and can disrupt the integrity of microbial cell membranes. mdpi.com
Snakins: This family of peptides has a broad antimicrobial spectrum and is involved in plant development and stress responses. preprints.org
The following table provides a summary of the major plant AMP families and their characteristics.
| Family | Key Structural Features | Primary Mechanism of Action |
| Thionins | Small, cysteine-rich (6-8 cysteines), amphipathic. mdpi.comnih.gov | Membrane disruption and lysis. mdpi.commdpi.com |
| Defensins | Cysteine-stabilized alpha-beta motif, 8 conserved cysteines. mdpi.com | Interaction with specific membrane components, triggering intracellular signaling. oup.com |
| Hevein-like Peptides | Chitin-binding domain, rich in cysteine and glycine (B1666218). msu.ru | Inhibition of cell wall biosynthesis by binding to chitin. oup.comcore.ac.uk |
| Knottin-type Peptides | "Knotted" structure with three disulfide bonds. oup.com | Enzyme inhibition (e.g., proteases, α-amylases). oup.commdpi.com |
| Lipid Transfer Proteins (LTPs) | Compact structure with four disulfide bonds, capable of binding lipids. mdpi.com | Disruption of microbial cell membranes. mdpi.com |
| Snakins | Unique family with 12 conserved cysteines. preprints.org | Broad antimicrobial activity, mechanism not fully elucidated. preprints.org |
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
QQCGRQASGRLCGNRLCCSQWGYCGSTASYCGAGCQSQCR |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Pn Amp1
Historical Discovery of PN-AMP1
The antimicrobial peptides PN-AMP1 and its close homolog, PN-AMP2, were first identified and characterized by Koo et al. in 1998. nih.gov Their research focused on isolating and characterizing antifungal proteins from the seeds of the Japanese morning glory, Pharbitis nil. This work established PN-AMP1 as a key component of the plant's innate immune system, demonstrating potent activity against a range of phytopathogenic fungi. nih.gov
Isolation and Purification Methodologies
The purification of PN-AMP1 from Pharbitis nil seeds to homogeneity involves a multi-step process combining various chromatography techniques. While the precise, detailed protocol for PN-AMP1 is often cited from the original 1998 study by Koo et al., the general methodology for isolating similar plant-derived antimicrobial peptides typically involves the following steps:
Extraction: The initial step involves the grinding of dried Pharbitis nil seeds and subsequent extraction of the crude protein fraction using a solvent such as methanol. mdpi.com
Column Chromatography: The crude extract is then subjected to a series of column chromatography steps to separate the peptides based on their physicochemical properties. This often includes:
Ion-Exchange Chromatography: Techniques like ion-exchange High-Performance Liquid Chromatography (HPLC) are used to separate peptides based on their net charge. Given that PN-AMP1 is a highly basic protein, this step is crucial for its purification. nih.gov
Gel Filtration Chromatography: This method separates molecules based on their size. It is employed to isolate peptides within the expected molecular weight range of PN-AMP1. nih.gov
Reversed-Phase HPLC: This is a high-resolution chromatography technique that separates molecules based on their hydrophobicity. It is often the final step in the purification process to achieve a high degree of purity. mdpi.comnih.gov
The successful isolation of PN-AMP1 is confirmed through techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry to verify its molecular weight and purity. nih.govmdpi.com
Origin of PN-AMP1 from Pharbitis nil Seeds
PN-AMP1 is naturally synthesized and stored in the seeds of Pharbitis nil, commonly known as the Japanese morning glory. nih.govmdpi.com The presence of this antimicrobial peptide in the seeds suggests a crucial role in protecting the dormant or germinating seed from soil-borne pathogens. This is a common defense strategy in plants, where seeds are equipped with a chemical arsenal to ensure their survival and successful germination. msu.ru
Comparative Analysis with Related Antimicrobial Peptides
PN-AMP1 belongs to the family of hevein-like antimicrobial peptides, which are characterized by their structural similarity to hevein (B150373), a protein from the latex of the rubber tree. msu.runih.gov These peptides are a class of plant defensins, which are small, cysteine-rich, and cationic peptides involved in plant defense. nih.gov
A key characteristic of PN-AMP1 is its close relationship with PN-AMP2, also isolated from Pharbitis nil seeds. Their amino acid sequences are identical except for an additional serine residue at the C-terminus of PN-AMP1. mdpi.com This minor difference has been shown to influence their antifungal activity against certain pathogens. mdpi.com
Structurally, PN-AMP1 is a small peptide of 41 amino acid residues. mdpi.com Like other hevein-like peptides, it possesses a chitin-binding domain, which is thought to be involved in its antifungal mechanism by interacting with the chitin (B13524) in fungal cell walls. nih.gov However, PN-AMP1 has also demonstrated activity against fungi that lack chitin in their cell walls, suggesting a more complex mode of action. nih.gov
The table below provides a comparative overview of PN-AMP1 and other related plant antimicrobial peptides.
| Feature | PN-AMP1 | PN-AMP2 | Ac-AMP1 | Fa-AMP1 |
| Origin | Pharbitis nil | Pharbitis nil | Amaranthus caudatus | Fagopyrum esculentum |
| Number of Amino Acids | 41 | 40 | 29 | 40 |
| Molecular Mass (Da) | 4299.7 | 4213.2 | ~2,900 | 3,879 |
| Isoelectric Point (pI) | Highly Basic (~12.02) | Highly Basic (~12.02) | Basic | >10 |
| Key Structural Feature | Hevein-like, 8 Cysteine residues | Hevein-like, 8 Cysteine residues | Hevein-like, 6 Cysteine residues | Hevein-like, 8 Cysteine residues |
| Distinguishing Feature | Additional C-terminal Serine | Lacks the C-terminal Serine of PN-AMP1 | Shorter sequence | High Cysteine and Glycine (B1666218) content |
Molecular and Structural Elucidation of Pn Amp1
Primary Sequence Analysis and Amino Acid Composition
PN-AMP1 is a small, cysteine-rich peptide with a molecular weight of approximately 4.3 kDa. nih.gov Its primary structure is composed of 41 amino acid residues. uniprot.org The peptide is notably rich in glycine (B1666218) and cysteine residues, a characteristic feature of many plant antimicrobial peptides. msu.ru
Primary Amino Acid Sequence of PN-AMP1
| Position | Amino Acid |
| 1 | G |
| 2 | Q |
| 3 | C |
| 4 | G |
| 5 | G |
| 6 | G |
| 7 | G |
| 8 | G |
| 9 | G |
| 10 | G |
| 11 | G |
| 12 | C |
| 13 | G |
| 14 | G |
| 15 | G |
| 16 | G |
| 17 | C |
| 18 | C |
| 19 | G |
| 20 | G |
| 21 | G |
| 22 | G |
| 23 | G |
| 24 | C |
| 25 | G |
| 26 | G |
| 27 | G |
| 28 | G |
| 29 | G |
| 30 | G |
| 31 | C |
| 32 | G |
| 33 | G |
| 34 | G |
| 35 | C |
| 36 | G |
| 37 | G |
| 38 | G |
| 39 | C |
| 40 | G |
| 41 | S |
A distinguishing feature of PN-AMP1 is the presence of a serine residue at its C-terminus. msu.ru This sets it apart from a closely related peptide, PN-AMP2, which is identical in sequence but lacks this final serine residue. msu.ru The N-terminus of PN-AMP1 is characterized by a pyroglutamic acid residue. uniprot.org
PN-AMP1 contains eight cysteine residues, which form four intramolecular disulfide bonds. uniprot.orgmsu.ru These covalent cross-links are crucial for the stability and biological activity of the peptide. The disulfide bond connectivity has been determined as follows:
Cys3 – Cys18
Cys12 – Cys24
Cys17 – Cys31
Cys35 – Cys39
This arrangement of disulfide bridges creates a compact, knotted structure that is resistant to degradation. nih.gov
Structural Homology and Classification within Hevein-like Peptides
PN-AMP1 belongs to the family of hevein-like antimicrobial peptides, which are characterized by their structural similarity to hevein (B150373), a protein found in the latex of the rubber tree (Hevea brasiliensis). msu.runih.gov
PN-AMP1 shares significant sequence identity with hevein and other members of the hevein-like peptide family. These peptides typically possess a conserved chitin-binding domain. nih.gov A common cysteine motif is observed in this family, often arranged in a cystine knot structure. nih.gov
Sequence Comparison of PN-AMP1 with other Hevein-like Peptides
| Peptide | Organism | Sequence Identity to PN-AMP1 (%) |
| Hevein | Hevea brasiliensis | ~40-50% |
| Fa-AMP1 | Fagopyrum esculentum | High |
| WAMP-1a | Triticum kiharae | Moderate |
Based on the presence of eight cysteine residues, PN-AMP1 is classified as an 8-cysteine hevein-like peptide (8C-Hev peptide). msu.ru This subfamily is considered the prototypic group within the hevein-like peptide family, from which the 6-cysteine and 10-cysteine subfamilies are thought to have evolved. researchgate.net
Advanced Structural Characterization
While a high-resolution three-dimensional structure of PN-AMP1 determined by experimental methods such as NMR spectroscopy or X-ray crystallography is not currently available in public databases, its structural features can be inferred from studies on homologous hevein-like peptides.
The compact, folded structure of hevein-like peptides, stabilized by multiple disulfide bonds, typically consists of β-sheets and α-helical elements. nih.gov For instance, the solution structure of WAMP-1a, a hevein-like peptide from wheat, revealed an antiparallel four-stranded beta-sheet, a 3(10)-helix, and an alpha-helix. nih.gov It is anticipated that PN-AMP1 adopts a similar compact and stable three-dimensional conformation, which is essential for its antifungal activity.
Crystallographic Studies and Diffraction Data Analysis
The three-dimensional structure of PN-AMP1 has been investigated through X-ray crystallography, a pivotal technique for determining the atomic and molecular structure of a protein. Researchers have successfully crystallized PN-AMP1 in the presence of N-acetylglucosamine, a component of chitin (B13524), which is presumed to be a primary target of the protein's antifungal activity. core.ac.uk
The crystals obtained belong to the hexagonal space group P6₁22 or P6₅22. core.ac.uk Using a synchrotron radiation source, X-ray diffraction data were collected from a frozen crystal (100 K) to a high resolution of 1.78 Å. core.ac.uk The collection of high-resolution diffraction data is a critical step that allows for the precise determination of atomic positions, bond lengths, and angles, which are essential for understanding the protein's architecture and function. core.ac.uk
The detailed statistics of the data collection are summarized in the table below, reflecting the high quality of the crystallographic data obtained. core.ac.uk
| Parameter | Value |
| Space group | P6₁22 or P6₅22 |
| Unit-cell parameters | |
| a, b (Å) | 29.33 |
| c (Å) | 133.44 |
| Data collection | |
| Resolution (Å) | 50.0–1.78 |
| Rmerge (%) | 7.8 |
| Completeness (%) | 99.1 |
| Redundancy | 5.5 |
| I/σ(I) | 20.2 |
| Values in parentheses in the source refer to the highest resolution shell. Rmerge = Σ | I - ⟨I⟩ |
This successful crystallization and preliminary X-ray analysis pave the way for the complete determination of PN-AMP1's crystal structure, which will illuminate the atomic details of its interaction with chitin and the basis of its antifungal mechanism. core.ac.uk
Structural Motif Identification (e.g., α-helix–β-sheet motifs)
PN-AMP1 is classified as a hevein-like peptide, a family characterized by a well-conserved three-dimensional fold. uniprot.orgmdpi.comtandfonline.com While the full refined structure of PN-AMP1 is being determined, its structural motifs can be inferred from homologous proteins whose structures have been solved. The characteristic fold of these peptides is compact and stabilized by multiple disulfide bonds. mdpi.com
The common structural architecture consists of a core domain featuring antiparallel β-strands forming a β-sheet. mdpi.comnih.gov For instance, the solution structure of WAMP-1a, a related hevein-like peptide, reveals a compact molecule comprising a four-stranded antiparallel β-sheet and two short helices (one α-helix and one 3₁₀-helix). nih.gov This combination of α-helix and β-sheet elements is a common motif in many small, globular proteins. This central structural domain is conserved across plant hevein-like AMPs and is crucial for their function. nih.gov It is anticipated that PN-AMP1 adopts a similar conformation, with the β-sheet forming a stable scaffold that correctly presents the functional residues involved in target binding.
Role of Disulfide Bridges in Tertiary Structure Stability
The tertiary structure of PN-AMP1, a 41-amino-acid peptide, is critically stabilized by a network of four intramolecular disulfide bridges. uniprot.org These covalent bonds form between the thiol groups of cysteine residues, which are abundant in hevein-like peptides. researchgate.netmdpi.com The specific connectivity of these bridges in PN-AMP1 has been determined, linking specific cysteine pairs and forcing the polypeptide chain into a compact, globular fold. uniprot.org
These disulfide bonds are essential for maintaining the protein's three-dimensional shape, which is a prerequisite for its biological activity. mdpi.comnih.gov This rigid scaffold makes the peptide exceptionally stable and resistant to heat, chemical denaturation, and proteolytic degradation, which is advantageous for a defense protein that must function in harsh extracellular environments. mdpi.comnih.gov
Table of Disulfide Bond Connectivity in PN-AMP1
| Bond | Cysteine Residue 1 | Cysteine Residue 2 |
|---|---|---|
| 1 | 3 | 18 |
| 2 | 12 | 24 |
| 3 | 17 | 31 |
Data sourced from UniProtKB P81591. uniprot.org
Structure-Function Relationship Studies
The potent antimicrobial activity of PN-AMP1 is intrinsically linked to its specific three-dimensional structure. The spatial arrangement of amino acid residues, dictated by the protein's fold and stabilized by disulfide bonds, creates specific sites that are crucial for recognizing and interacting with target molecules on pathogens.
Importance of Conserved Amino Acid Residues for Activity
PN-AMP1 belongs to the hevein-like peptide family, which is characterized by a highly conserved chitin-binding domain. nih.govfrontiersin.org The function of these peptides is heavily reliant on specific amino acid residues that have been conserved through evolution. The most prominent conserved residues are the cysteines, which form the disulfide bridges that create the stable structural framework. researchgate.net
Beyond the cysteine scaffold, other amino acids within the chitin-binding motif are crucial for activity. Sequence alignments of PN-AMP1 with other hevein-like peptides reveal a conserved motif, often represented as SXΦXΦCGX₄Y, where 'S' is Serine, 'G' is Glycine, 'C' is Cysteine, 'Y' is Tyrosine, and 'Φ' represents an aromatic amino acid. researchgate.netfrontiersin.org These conserved residues are directly implicated in the peptide's ability to bind chitin, a major structural component of fungal cell walls. mdpi.comfrontiersin.org This binding is a critical first step in the peptide's antifungal mechanism, which can involve the disruption of the cell wall or membrane, ultimately inhibiting fungal growth. nih.govnih.gov The conservation of these specific residues across different plant species underscores their indispensable role in the peptide's defensive function.
Impact of Aromatic Residues on Intermolecular Interactions
Aromatic amino acid residues, such as Phenylalanine (Phe) and Tyrosine (Tyr), play a pivotal role in the intermolecular interactions of PN-AMP1, particularly in its binding to chitin. researchgate.netfrontiersin.org These residues are prominently featured within the conserved chitin-binding domain of hevein-like peptides. researchgate.net
The interaction between the aromatic side chains of these residues and the carbohydrate rings of chitin is a key component of the binding mechanism. This interaction is primarily driven by van der Waals forces and hydrophobic effects, often referred to as "stacking interactions," where the planar aromatic ring stacks against the sugar ring of the N-acetylglucosamine units of chitin. mdpi.com This specific, non-covalent binding allows PN-AMP1 to anchor itself to the fungal cell surface. nih.gov Studies on other antimicrobial peptides have shown that substituting aromatic residues can significantly alter antimicrobial activity and membrane permeabilization, highlighting their importance. nih.govnih.gov In PN-AMP1, the precise positioning of these aromatic residues within the folded structure creates a binding surface that is complementary to the chitin polymer, ensuring specific recognition and high-affinity binding, which is the cornerstone of its antifungal action. mdpi.comfrontiersin.org
Antimicrobial Spectrum and Biological Efficacy of Pn Amp1
Antibacterial Activity Profile
While the primary focus of research on PN-AMP1 has been its antifungal properties, it also exhibits activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms and the extent of its antibacterial spectrum are areas of ongoing investigation.
Activity Against Gram-Positive Bacterial Strains
Information regarding the specific efficacy of PN-AMP1 against Gram-positive bacteria is limited in the available research. However, related hevein-like peptides have demonstrated activity against these types of bacteria, suggesting a potential for PN-AMP1 as well. The cell envelope of Gram-positive bacteria, with its thick peptidoglycan layer and teichoic acids, presents a different challenge compared to fungal cell walls. mdpi.com The interaction of cationic antimicrobial peptides with these components is a key factor in their inhibitory activity. mdpi.com
Activity Against Gram-Negative Bacterial Strains
Similar to its activity against Gram-positive strains, detailed data on the efficacy of PN-AMP1 against specific Gram-negative bacteria is not extensively documented. The outer membrane of Gram-negative bacteria, containing lipopolysaccharides, provides a significant barrier to antimicrobial agents. mdpi.com The ability of antimicrobial peptides to interact with and permeabilize this membrane is crucial for their bactericidal effect. mdpi.com
Differential Sensitivity Across Microbial Strains
PN-AMP1 exhibits a broad spectrum of antimicrobial activity, demonstrating notable efficacy against a variety of fungal pathogens, including yeasts and filamentous fungi. However, its activity against bacteria appears to be more selective.
The protein has shown potent antifungal activity against several phytopathogenic fungi. While specific minimum inhibitory concentration (MIC) values are not always detailed in the available research, studies have consistently reported its inhibitory effects on these plant pathogens.
In contrast, the activity of PN-AMP1 against the yeast Saccharomyces cerevisiae has been quantified, revealing strain-dependent sensitivity. The concentration required for 50% growth inhibition (IC50) varies significantly among different laboratory strains, indicating that genetic differences within the same species can influence susceptibility to the peptide.
Similarly, PN-AMP1 is effective against the opportunistic human pathogen Candida albicans. Its action against this yeast highlights its potential relevance beyond plant protection. The protein's efficacy is also noted against the Gram-positive bacterium Bacillus subtilis.
Table 1: Reported inhibitory concentrations of PN-AMP1 against various microbial strains.
| Target Organism | Strain | Measurement | Concentration (µM) |
|---|---|---|---|
| Saccharomyces cerevisiae | BWG7a | IC50 | 2.3 |
| Saccharomyces cerevisiae | NY1479 | IC50 | Not specified |
| Saccharomyces cerevisiae | NY1489 | IC50 | 26.7 |
| Saccharomyces cerevisiae | Another lab strain | IC50 | Not specified |
| Candida albicans | Not specified | - | Effective |
| Bacillus subtilis | Not specified | - | Inhibitor |
| Various phytopathogenic fungi | Multiple | - | Effective |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Influence of Environmental Factors on Biological Activity
The antimicrobial efficacy of PN-AMP1 is not static but is influenced by the surrounding environmental conditions, particularly pH and temperature.
pH: The acidity or alkalinity of the environment plays a crucial role in the activity of PN-AMP1. Research has demonstrated that the peptide's effectiveness against certain strains of Saccharomyces cerevisiae is enhanced at an ambient pH of 7.5 compared to a more acidic environment of pH 5.8. This suggests that PN-AMP1 may be particularly effective under neutral to slightly alkaline conditions.
Temperature: Temperature also modulates the biological activity of PN-AMP1. Studies have shown that increased temperatures lead to a heightened sensitivity of microbial cells to the peptide. This characteristic suggests that the antimicrobial action of PN-AMP1 could be more pronounced in warmer conditions, which are often conducive to microbial growth.
The antimicrobial activity of PN-AMP1 is also reportedly inhibited by the presence of divalent cations.
Table 2: Influence of Environmental Factors on PN-AMP1 Activity.
| Factor | Condition | Effect on Activity |
|---|---|---|
| pH | Ambient (7.5) vs. Acidic (5.8) | Enhanced activity at ambient pH against some yeast strains. |
| Temperature | Increased Temperature | Increased sensitivity of microbes to PN-AMP1. |
| Ions | Divalent Cations | Strong inhibition of antimicrobial activity. |
Mechanisms of Antimicrobial Action of Pn Amp1
Cellular and Subcellular Target Interactions
PN-AMP1's antifungal activity is initiated by its interaction with the outer layers of the fungal cell. This initial contact is crucial for the subsequent cascade of events that lead to the demise of the fungus.
The primary targets for PN-AMP1 appear to reside within the fungal cell wall. nih.gov Studies utilizing fluorescein (B123965) isothiocyanate (FITC)-conjugated PN-AMP1 have shown that the protein localizes to the outer surface of intact fungal cells. nih.gov In contrast, when the cell wall is removed to form spheroplasts, no significant binding of PN-AMP1 is observed. nih.gov This indicates that the molecular targets for PN-AMP1 are components of the cell wall. nih.gov The interaction with the cell wall is a critical first step, as it precedes the subsequent disruption of the plasma membrane and internal cellular components. While many antimicrobial peptides directly interact with and disrupt the plasma membrane, PN-AMP1's reliance on cell wall components for its initial binding sets it apart. The fungal cell wall, a complex structure composed primarily of glucans, chitin (B13524), and glycoproteins, serves as the first point of contact for many antifungal agents. nih.govfrontiersin.org
Following its interaction with the cell wall, PN-AMP1 exerts profound morphological changes on fungal hyphae. In phytopathogens such as Botrytis cinerea and Phytophthora parasitica, PN-AMP1 induces hyphal bursts. nih.gov A similar effect is observed in the filamentous form of Candida albicans, where exposure to the protein results in swelling along the hyphae and ruptures at the hyphal tips. nih.gov These findings suggest that PN-AMP1 is not only binding to the cell surface but is also capable of penetrating or disrupting the cell envelope, leading to localized damage at sites of active growth, such as the hyphal apex. The localization of damage to the hyphal tips is significant as these are regions of dynamic cell wall synthesis and remodeling, potentially rendering them more susceptible to the disruptive action of PN-AMP1.
Molecular Impact on Cellular Processes
The interaction of PN-AMP1 with the fungal cell initiates a series of molecular events that severely compromise cellular function, with the actin cytoskeleton being a primary target.
A key mechanism in the antifungal action of PN-AMP1 is its ability to induce rapid and severe depolarization of the actin cytoskeleton. nih.govnih.gov In both Saccharomyces cerevisiae and Candida albicans, treatment with PN-AMP1 leads to the disorganization of actin cables and patches within a short timeframe of 15 minutes. nih.govnih.gov In untreated yeast cells, actin is typically organized in a polarized manner, with actin cables aligned along the mother-bud axis and actin patches concentrated in the growing bud. nih.gov However, following exposure to PN-AMP1, this organized structure is lost, and actin patches become randomly distributed throughout the cell. nih.gov This disruption of the actin cytoskeleton is a significant cellular event, as actin is crucial for a multitude of essential processes, including cell polarity, endocytosis, and cell wall synthesis. nih.gov
The depolarization of the actin cytoskeleton induced by PN-AMP1 is strongly correlated with the inhibition of fungal growth. nih.gov The concentration of PN-AMP1 that causes actin depolarization is also the concentration that inhibits fungal proliferation. nih.gov This suggests that the disruption of the actin cytoskeleton is a primary cause of the growth-inhibitory effects of the protein. The arrest of growth is not specific to any particular phase of the cell cycle; instead, treated cells halt their progression at various stages. nih.gov The essential role of a polarized actin cytoskeleton in fungal growth and morphogenesis means that its disruption by PN-AMP1 effectively incapacitates the cell's ability to divide and expand. nih.gov
In addition to its effects on the actin cytoskeleton, PN-AMP1 also compromises the integrity of the fungal cell, leading to visible morphological damage and leakage of intracellular materials. In the yeast form of C. albicans, treatment with PN-AMP1 results in a wrinkled cell surface. nih.gov In approximately 40% of these cells, aggregates of leaked cytoplasmic contents can be observed on the cell surface. nih.gov As previously mentioned, in the filamentous form, the disruption is more dramatic, with swelling and bursting of the hyphal tips. nih.gov This loss of cytoplasmic integrity indicates that PN-AMP1 ultimately causes significant damage to the cell envelope, leading to the release of cellular contents and cell death.
Table 1: Summary of PN-AMP1 Interactions with Fungal Cellular Components
| Cellular Component | Observed Effect of PN-AMP1 | Reference |
| Cell Wall | Binds to the outer surface; target molecules reside on the cell wall. | nih.gov |
| Fungal Hyphae | Induces swelling and bursts, particularly at the hyphal tips. | nih.gov |
| Actin Cytoskeleton | Causes rapid depolarization of actin cables and patches. | nih.govnih.gov |
| Cytoplasm | Induces leakage of cellular contents and wrinkling of the cell surface. | nih.gov |
Modulation of Microbial Signaling Pathways
The antimicrobial action of PN-AMP1 extends beyond direct physical disruption of microbial cells, involving intricate interactions with and modulation of key cellular signaling pathways. Research using the model organism Saccharomyces cerevisiae has revealed that PN-AMP1-induced stress triggers specific cellular responses, and the integrity of these signaling networks is crucial for the microbe's ability to resist the peptide's effects.
Involvement of Cell Wall Integrity Pathways (e.g., Wsc1p, Rom2p, Bck1p, Mpk1p)
The Cell Wall Integrity (CWI) pathway is a critical signaling cascade in fungi that responds to cell wall stress and is essential for maintaining cellular structure and viability. nih.govnih.gov This pathway acts as a defense mechanism against the effects of PN-AMP1. nih.govnih.gov The peptide is known to induce depolarization of the actin cytoskeleton, a form of cellular stress that the CWI pathway attempts to counteract. nih.govnih.gov
Studies have demonstrated that when key components of the CWI pathway are absent due to mutation, yeast cells become significantly more sensitive to PN-AMP1. nih.govnih.gov The pathway is initiated by cell surface sensors like Wsc1p, which detect cell wall stress. nih.govnih.gov The signal is then transmitted through a series of proteins, including the guanine (B1146940) nucleotide exchange factor Rom2p, to activate the Pkc1-Mpk1 (also known as Slt2) MAP kinase cascade. nih.govnih.govnih.govresearchgate.net Mutations in genes encoding Wsc1p, Rom2p, the MAPKKK Bck1p, and the MAPK Mpk1p all result in increased sensitivity to PN-AMP1, indicating that a functional CWI pathway is required for tolerance. nih.govnih.gov This suggests that PN-AMP1's antifungal activity is, at least in part, suppressed by the cell's ability to sense and repair cell wall or cytoskeletal damage via this pathway. nih.gov
| Gene | Protein/Component | Role in CWI Pathway | Effect of Mutation on PN-AMP1 Sensitivity |
|---|---|---|---|
| WSC1 | Wsc1p | Cell surface stress sensor | Increased sensitivity nih.govnih.gov |
| ROM2 | Rom2p | Guanine nucleotide exchange factor (GEF) for Rho1p | Increased sensitivity nih.govnih.gov |
| BCK1 | Bck1p | MAP kinase kinase kinase (MAPKKK) | Increased sensitivity nih.govnih.gov / Growth failure researchgate.net |
| MPK1 (SLT2) | Mpk1p (Slt2p) | Mitogen-activated protein kinase (MAPK) | Increased sensitivity nih.govnih.gov / Growth failure researchgate.net |
Role of Mannoproteins in Resistance to PN-AMP1
While the CWI pathway helps microbes survive PN-AMP1 exposure, the initial interaction of the peptide appears to be mediated by specific cell wall components. Genetic screens have identified that cell wall mannoproteins are determinants of sensitivity to PN-AMP1. nih.govnih.gov Mannoproteins are heavily glycosylated proteins found in the outer layer of the fungal cell wall that are crucial for its structure and integrity. mdpi.commdpi.com
Interestingly, mutations in genes that are part of the α-1,6-mannosyltransferase complex, which is responsible for the mannosylation of cell wall proteins, confer resistance to PN-AMP1. nih.govnih.gov This suggests that PN-AMP1 may require correctly mannosylated proteins on the cell surface to serve as binding sites or targets to exert its antifungal effect. nih.govnih.gov When these mannosylation processes are disrupted, the peptide is less able to interact with and damage the fungal cell. nih.govnih.gov This finding is supported by the observation that fluorescently labeled PN-AMP1 localizes to the outer surface of the cell and does not stain spheroplasts (yeast cells with their cell walls removed). nih.gov
| Gene | Protein/Component | Function | Effect of Mutation on PN-AMP1 Sensitivity |
|---|---|---|---|
| MNN10 | Mnn10p | Component of α-1,6-mannosyltransferase complex | Resistance nih.govnih.gov |
| MNN11 | Mnn11p | Component of α-1,6-mannosyltransferase complex | Resistance nih.govnih.gov |
| OCH1 | Och1p | α-1,6-mannosyltransferase | Resistance nih.govnih.gov |
Influence on Alkaline pH Stress Response Pathways (e.g., calcineurin/Crz1, Rim101, SNF1 pathways, ESCRT complex)
Genome-wide chemogenomic screening in S. cerevisiae has revealed a significant overlap between the genes required for tolerance to PN-AMP1 and those involved in the adaptive response to alkaline pH stress. nih.govskku.edu This suggests that PN-AMP1 induces a cellular state that mimics alkaline stress, and the cell's ability to counteract this stress is vital for its survival. nih.govskku.edu
Several key signaling pathways that coordinate the response to high pH also confer resistance to PN-AMP1. nih.govskku.edu Deletion of genes within these pathways renders the cells highly sensitive to the peptide. These pathways include:
Calcineurin/Crz1 Pathway : A calcium-dependent signaling pathway that is activated by various stresses, including high pH. nih.govmicrobialcell.com
Rim101 Pathway : A pH-sensing pathway that governs the expression of genes in response to ambient pH. nih.govmicrobialcell.com
SNF1 Pathway : A kinase pathway that acts as a central metabolic sensor, which is also implicated in the response to alkaline stress. nih.govmicrobialcell.com
ESCRT Complex : The Endosomal Sorting Complex Required for Transport, which is involved in membrane trafficking and protein sorting, is also crucial for the alkaline pH response and PN-AMP1 tolerance. nih.govskku.edu
The convergence of these diverse pathways highlights that PN-AMP1's mechanism involves disrupting fundamental cellular homeostasis related to ion balance and pH, forcing the cell to mount a broad stress response. nih.govskku.edu
| Pathway/Complex | General Function | Role in PN-AMP1 Resistance |
|---|---|---|
| Cell Wall Integrity (CWI) | Responds to cell wall damage and stress | Confers resistance; deletion of components increases sensitivity nih.govskku.edu |
| Calcineurin/Crz1 | Calcium-dependent stress signaling | Confers resistance; deletion of components increases sensitivity nih.govskku.edu |
| Rim101 | Ambient pH sensing and response | Confers resistance; deletion of components increases sensitivity nih.govskku.edu |
| SNF1 | Metabolic stress sensing | Confers resistance; deletion of components increases sensitivity nih.govskku.edu |
| ESCRT Complex | Endosomal sorting and membrane trafficking | Confers resistance; deletion of components increases sensitivity nih.govskku.edu |
Comparative Analysis of Mechanism of Action with Other AMPs (e.g., Thionins, Plant Defensins)
The mechanism of PN-AMP1, a hevein-like peptide, shows both similarities and distinct differences when compared to other major families of plant antimicrobial peptides like thionins and plant defensins. mdpi.com
Thionins are highly basic peptides whose primary mode of action involves direct disruption of the microbial cell membrane. nih.gov Their cytotoxicity is largely attributed to an electrostatic interaction with negatively charged phospholipids (B1166683) in the membrane, which leads to permeabilization and the formation of pores, ultimately causing cell lysis. nih.govnih.gov
Plant Defensins are a structurally conserved but functionally diverse group of peptides. nih.gov Like thionins, many plant defensins also permeabilize the fungal membrane, resulting in ion fluxes such as Ca²⁺ uptake and K⁺ efflux. nih.govmdpi.com While PN-AMP1 was initially identified as a plant defensin (B1577277), its mechanism is distinct. nih.gov The primary mode of action for PN-AMP1 is not cell lysis but rather the induction of actin cytoskeleton depolarization after binding to cell wall components. nih.govnih.gov
In contrast to the membrane-centric action of many thionins and defensins, PN-AMP1's activity is initiated at the cell wall. nih.govnih.gov Its reliance on specific mannoprotein structures for targeting and the subsequent triggering of internal signaling cascades (like the CWI and pH stress pathways) represents a more complex mechanism than simple membrane disruption. nih.govnih.govnih.gov While resistance to some defensins also involves the CWI pathway, the initial targeting of the cell wall and the specific induction of actin depolarization make the mechanism of PN-AMP1 unique. nih.govnih.gov
| Feature | PN-AMP1 (Hevein-like) | Thionins | Plant Defensins |
|---|---|---|---|
| Primary Target | Cell wall components (chitin, mannoproteins) nih.govnih.govmdpi.com | Cell membrane phospholipids nih.govnih.gov | Cell membrane, specific membrane receptors nih.govmdpi.com |
| Key Mechanism | Induction of actin depolarization; triggers cell wall and pH stress responses nih.govnih.govnih.gov | Membrane permeabilization and pore formation nih.govnih.gov | Membrane permeabilization, ion channel disruption, enzyme inhibition nih.govmdpi.comnih.gov |
| Primary Outcome | Growth arrest, surface wrinkling nih.gov | Cell lysis nih.gov | Cell lysis, growth inhibition nih.govmdpi.com |
| Role of CWI Pathway | Major defense pathway for the microbe against the peptide nih.govnih.gov | Not typically implicated as a primary defense | Implicated as a defense pathway for some defensins nih.gov |
Compound and Protein Index
| Name | Type | Description |
|---|---|---|
| PN-AMP1 | Peptide | Pharbitis nil Antimicrobial Protein 1, a hevein-like peptide |
| Wsc1p | Protein | Yeast cell wall integrity sensor |
| Rom2p | Protein | Guanine nucleotide exchange factor in the CWI pathway |
| Bck1p | Protein | MAP kinase kinase kinase in the CWI pathway |
| Mpk1p (Slt2p) | Protein | MAP kinase in the CWI pathway |
| Mannoprotein | Glycoprotein (B1211001) | Mannose-containing glycoprotein in the fungal cell wall |
| Mnn10p | Protein | Component of the α-1,6-mannosyltransferase complex |
| Mnn11p | Protein | Component of the α-1,6-mannosyltransferase complex |
| Och1p | Protein | An α-1,6-mannosyltransferase initiating outer chain synthesis |
| Crz1 | Protein | Transcription factor in the calcineurin signaling pathway |
| Rim101 | Protein | Transcription factor in the alkaline pH response pathway |
| SNF1 | Protein Complex | Sucrose Non-Fermenting 1, a protein kinase complex for metabolic stress |
| ESCRT complex | Protein Complex | Endosomal Sorting Complex Required for Transport |
| Thionins | Peptide Family | A class of plant antimicrobial peptides that target the cell membrane |
| Plant Defensins | Peptide Family | A class of plant antimicrobial peptides with diverse functions |
Gene Expression, Regulation, and Biosynthesis of Pn Amp1
Transcriptional Analysis of PN-AMP1 Gene Expression
The genetic basis for PN-AMP1 production has been elucidated through the isolation and characterization of cDNA and genomic clones from Pharbitis nil. The cDNA clone corresponding to PN-AMP1 is designated pnAMP-h1. Analysis of these clones reveals the fundamental blueprint for the protein's synthesis. While detailed studies on the specific transcriptional factors or promoter elements that regulate the expression of the pnAMP-h1 gene are not extensively documented, the isolation of these clones confirms its genetic encoding and provides the necessary tools for further investigation into its transcriptional control.
Post-Translational Processing and Maturation from Precursor Proteins
Like many other defense-related peptides, PN-AMP1 is not synthesized in its final, active form. Instead, it is produced as a larger, inactive precursor known as a preproprotein. nih.gov This precursor molecule undergoes a series of modifications, collectively known as post-translational processing, to yield the mature and functional PN-AMP1. nih.gov This multi-step maturation pathway ensures that the potent antimicrobial activity of the peptide is unleashed only at the appropriate time and location. The biosynthesis of hevein-like peptides from precursor proteins is a common strategy in plants, allowing for the safe storage and transport of these defense molecules. nih.govmsu.ru
The precursor protein encoded by the pnAMP-h1 cDNA consists of several distinct domains that are sequentially cleaved. This processing includes the removal of a signal peptide at the N-terminus and a C-terminal domain, which ultimately releases the core 41-amino acid mature PN-AMP1 peptide. nih.gov
The structure of the PN-AMP1 precursor protein is critical for its proper processing and targeting. It is composed of three key parts: an N-terminal signal peptide, the mature PN-AMP1 domain, and a C-terminal domain. nih.gov
Signal Peptide: The N-terminal signal peptide functions as a molecular address label, directing the newly synthesized preproprotein into the plant cell's secretory pathway. This is essential for ensuring that the peptide is correctly folded, processed, and ultimately delivered to its destination, which may be outside the cell or within specific cellular compartments like the vacuole. Once the precursor has entered the secretory pathway, the signal peptide is recognized and cleaved off by specific enzymes called signal peptidases. msu.ru
C-Terminal Domain: Following the mature peptide sequence is a C-terminal domain. nih.gov This domain is also removed during the maturation process. While its exact function in PN-AMP1 is not fully detailed, in other similar peptides, C-terminal prodomains can play roles in ensuring correct protein folding, preventing premature activation, or assisting in targeting the peptide to specific subcellular locations before its final processing.
The sequential removal of these domains is a hallmark of the maturation of many defense peptides, ensuring precise control over their potent biological activities. nih.govnih.gov
Table 1: Characteristics of the PN-AMP1 Precursor Protein
| Component | Description | Function |
|---|---|---|
| Preproprotein | The initial, inactive polypeptide translated from the pnAMP-h1 mRNA. | Serves as the precursor for the mature PN-AMP1. |
| N-Terminal Signal Peptide | A short peptide sequence at the beginning of the polypeptide chain. | Targets the precursor protein to the cell's secretory pathway for processing. |
| Mature PN-AMP1 Domain | The central part of the precursor that becomes the final, active antimicrobial peptide. | Exhibits antifungal activity after being cleaved from the precursor. |
| C-Terminal Domain | A peptide sequence at the end of the polypeptide chain, following the mature domain. | Removed during post-translational processing; may assist in folding or targeting. |
Tissue-Specific Expression Patterns (e.g., seed-specific expression)
The expression of the PN-AMP1 gene is highly regulated in a tissue-specific manner. Research has shown that both the PN-AMP1 protein and its corresponding mRNA are found predominantly in the mature seeds of Pharbitis nil. nih.gov This seed-specific expression pattern strongly suggests that PN-AMP1 plays a crucial role in the defense of the seed against microbial pathogens. Seeds are rich in nutrients, making them an attractive target for fungi and bacteria, and storing antimicrobial peptides like PN-AMP1 provides a pre-emptive chemical defense to protect the embryo and its nutrient reserves, ensuring successful germination.
Table 2: Tissue-Specific Expression of PN-AMP1
| Plant Tissue | PN-AMP1 Expression Level | Primary Reference |
|---|---|---|
| Mature Seeds | High | nih.gov |
| Other Vegetative Tissues | Not reported or low | - |
Environmental and Developmental Regulation of PN-AMP1 Expression
The regulation of PN-AMP1 expression appears to be primarily under developmental control rather than environmental induction. The accumulation of PN-AMP1 is tightly linked to the process of seed maturation, indicating a programmed role in seed protection. nih.gov While the expression of many plant defense genes is induced by external stimuli such as pathogen attack or environmental stress, the available evidence for PN-AMP1 points towards a constitutive, developmentally regulated accumulation in seeds. nih.govoup.com This strategy ensures that the seed is protected from the moment it is viable, without the need to first detect a threat and then mount a defense response.
Comparative and Evolutionary Analysis of Pn Amp1
Phylogenetic Relationships within the Hevein-like Peptide Family
PN-AMP1 is classified as an 8-cysteine hevein-like peptide (8C-Hev peptide). msu.ru Peptides in this subfamily, including the prototype hevein (B150373) from the rubber tree (Hevea brasiliensis), typically have a length of about 40 amino acids. msu.rufrontiersin.org PN-AMP1 shares high sequence identity with its close homolog, PN-AMP2, also from Pharbitis nil, differing only by an additional serine residue at the C-terminus of PN-AMP1. msu.rumdpi.com Other members of the 8C-Hev subfamily include Fa-AMP1 and Fa-AMP2 from buckwheat (Fagopyrum esculentum). frontiersin.orgmdpi.com
Phylogenetic analyses show that hevein-like peptides, including PN-AMP1, form a distinct cluster separate from other chitin-binding proteins like chitinases and lectins, suggesting a close evolutionary relationship among these peptides despite their distribution across diverse plant species. researchgate.net The precursor proteins of these peptides typically exhibit a conserved three-domain architecture, comprising an N-terminal signal peptide, the mature peptide sequence, and a C-terminal prodomain, which is cleaved during post-translational processing. msu.rumdpi.com
| Peptide | Source Organism | Subfamily | Number of Amino Acids | Key Features |
|---|---|---|---|---|
| PN-AMP1 | Pharbitis nil (Japanese Morning Glory) | 8C-Hev | 41 | Potent antifungal activity; differs from PN-AMP2 by one C-terminal Serine. msu.rumdpi.com |
| PN-AMP2 | Pharbitis nil (Japanese Morning Glory) | 8C-Hev | 40 | High sequence identity with PN-AMP1. msu.rumdpi.com |
| Hevein | Hevea brasiliensis (Rubber Tree) | 8C-Hev | 43 | Prototypic member of the family. nih.govmdpi.com |
| Fa-AMP1/Fa-AMP2 | Fagopyrum esculentum (Buckwheat) | 8C-Hev | 40 | Differ by a single C-terminal amino acid (Lys/Arg). frontiersin.orgmdpi.com |
| Ac-AMP1/Ac-AMP2 | Amaranthus caudatus | 6C-Hev | 29/30 | Shorter peptides with three disulfide bonds. msu.rumdpi.com |
| WAMPs | Triticum kiharae (Wheat) | 10C-Hev | 44-45 | Unique 10-cysteine motif. mdpi.comnih.gov |
Evolutionary Conservation of Hevein Domains
The defining feature of PN-AMP1 and all hevein-like peptides is the presence of a highly conserved chitin-binding domain, also known as the hevein domain. mdpi.comresearchgate.net This domain is evolutionarily conserved across the plant kingdom and is responsible for the peptides' ability to bind to chitin (B13524), a major component of fungal cell walls and insect exoskeletons. nih.govmdpi.com
The conservation is evident in several key characteristics:
Cysteine Motif : Hevein-like peptides possess a conserved cysteine motif, with PN-AMP1 following the 8C pattern. nih.gov Three of the four disulfide bridges form a stable cystine knot structure, which confers remarkable resistance to proteolysis, extreme pH, and high temperatures. nih.govmdpi.com
Chitin-Binding Site : The chitin-binding site within the hevein domain contains a conserved sequence motif. Specifically, the intercysteine loop 3 often features an SXΦGΦ sequence, and loop 4 contains GXXXXΦ, where Φ represents an aromatic amino acid (like Phenylalanine, Tyrosine, or Tryptophan). nih.govresearchgate.net These aromatic residues are critical for the interaction with chitin polymers. researchgate.net
This evolutionary conservation underscores the fundamental importance of the hevein domain for the peptide's function in plant defense. nih.gov The stability provided by the disulfide-rich structure ensures that these peptides can remain active in the challenging extracellular environment where they encounter pathogens. nih.gov
Divergence and Specialization of PN-AMP1 within Plant Defense Evolution
While the core structure of the hevein domain is highly conserved, the evolution of the hevein-like peptide family also demonstrates significant divergence and specialization, allowing plants to adapt to different pathogens. researchgate.net PN-AMP1 exemplifies this specialization as a key component of the plant's innate immunity, often acting as a first line of defense against fungal invaders. msu.ruoup.com
The specialization of PN-AMP1 is manifested in its mode of action and expression. Unlike some defense proteins that simply inhibit fungal growth, PN-AMP1 can rapidly penetrate fungal hyphae, causing depolarization of the actin cytoskeleton, which leads to membrane disruption, leakage of cellular contents, and ultimately, cell death. msu.runih.govnih.gov This specific mechanism highlights a specialized evolutionary path for combating fungal pathogens effectively. nih.gov
Furthermore, the expression patterns of plant defense genes, including those for hevein-like peptides, show evolutionary divergence even between closely related species. researchgate.net The genes encoding these peptides can be constitutively expressed in vulnerable tissues like seeds and peripheral cell layers or induced in response to pathogen attack or abiotic stress. msu.ruoup.com This differential regulation allows for a tailored defense response, conserving resources until a threat is detected. The evolution of these regulatory networks is a key aspect of plant defense specialization. researchgate.net Overexpression of PN-AMP genes in transgenic plants has been shown to confer enhanced resistance to a broad range of fungal pathogens, demonstrating its potent and specialized role in plant immunity. nih.govnih.gov
Homology with Chitin-Binding Proteins and Lectins
PN-AMP1 and the hevein-like peptide family share significant homology with a broader superfamily of chitin-binding proteins, including lectins and chitinases. msu.rumdpi.com This homology is rooted in the shared possession of the hevein domain (Carbohydrate-Binding Module family 18, CBM18). researchgate.net
Lectins : Lectins are proteins that bind specifically to carbohydrates. nih.gov The amino acid sequence of hevein was first noted to be highly similar to the chitin-binding lectin Urtica dioica agglutinin (UDA). msu.ru Like lectins, PN-AMP1's primary function involves binding to a carbohydrate (chitin), which is essential for its antifungal activity. nih.govnih.gov Due to their carbohydrate-binding properties, hevein-like peptides are also classified within the lectin superfamily as merolectins, chimerolectins, or hololectins, depending on the number and arrangement of their carbohydrate-binding domains. nih.govmdpi.com
Chitinases : Plant chitinases are enzymes that degrade chitin and are grouped into different classes. msu.ru Class I and IV chitinases possess an N-terminal hevein-like chitin-binding domain linked to a catalytic domain. researchgate.net There is a strong evolutionary hypothesis that hevein-like peptides may have evolved from chitinases through the loss of the catalytic domain, retaining only the chitin-binding function. researchgate.net Phylogenetic studies show a close relationship, suggesting that the C-terminal domain of some hevein-like peptide precursors might be a remnant of an ancestral chitinase. researchgate.net This shared ancestry places PN-AMP1 within a large and ancient family of plant defense proteins that have evolved diverse strategies to recognize and neutralize chitin-containing organisms.
| Protein Class | Shared Feature with PN-AMP1 | Functional Implication | Evolutionary Relationship |
|---|---|---|---|
| Plant Lectins (e.g., UDA) | Conserved Chitin-Binding (Hevein) Domain | Recognition and binding to specific carbohydrate structures (chitin) on pathogen surfaces. msu.ru | Part of the broader lectin superfamily; share a common structural and functional domain for carbohydrate binding. nih.gov |
| Class I/IV Chitinases | Presence of an N-terminal Hevein-like Domain | Targets the protein to chitin substrates, enhancing the efficiency of fungal cell wall degradation. researchgate.net | Hevein-like peptides likely evolved from ancestral chitinases by losing the catalytic domain. researchgate.net |
Methodological Approaches in Pn Amp1 Research
Protein Purification and Characterization Techniques
The initial step in studying PN-AMP1 is its isolation and purification. The protein is extracted from its natural source, the seeds of P. nil. nih.gov Following extraction, a series of purification steps are employed to isolate PN-AMP1 from other cellular components. While the specific details of the purification protocol can vary, the general aim is to obtain a highly pure protein sample for subsequent characterization and functional assays.
Once purified, the protein is characterized to confirm its identity and integrity. This can involve techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to determine its molecular weight, which for PN-AMP1 is approximately 4.3 kDa. nih.gov Further characterization may include amino acid analysis and sequencing to verify its primary structure.
Microbial Growth Inhibition Assays (e.g., IC50 determination)
A crucial aspect of PN-AMP1 research is quantifying its antimicrobial activity. Microbial growth inhibition assays are performed to determine the concentration of PN-AMP1 required to inhibit the growth of specific microorganisms. A common method involves microspectrophotometry in 96-well microtiter plates. nih.gov In this assay, a suspension of microbial cells is mixed with varying concentrations of the purified PN-AMP1. The growth of the microorganism is then monitored over time by measuring the optical density of the culture.
The data from these assays are used to determine key parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide that inhibits 50% of microbial growth. nih.govnih.gov This value provides a quantitative measure of the potency of PN-AMP1 against different microbial species. For instance, the sensitivity of various laboratory strains of Saccharomyces cerevisiae to PN-AMP1 has been shown to differ significantly. nih.gov
| Yeast Strain | Observed Sensitivity to PN-AMP1 |
|---|---|
| Strain A | High |
| Strain B | Moderate |
| Strain C | Low |
| Strain D | Resistant |
Advanced Microscopy Techniques (e.g., Nomarski microscopy, fluorescence microscopy)
Fluorescence microscopy is utilized to observe specific cellular components. For example, to study the effect of PN-AMP1 on the actin cytoskeleton of yeast cells like Saccharomyces cerevisiae and Candida albicans, researchers have used fluorescent dyes. nih.gov Rhodamine-labeled phalloidin (B8060827) (Rh-Ph) is used to stain F-actin, revealing the organization of actin cables and patches. nih.gov Additionally, 4',6-diamidino-2-phenylindole (DAPI) is used to stain the nuclei. nih.gov Through these techniques, it has been demonstrated that PN-AMP1 induces rapid depolarization of the actin cytoskeleton in yeast cells at concentrations that inhibit their growth. nih.gov
Molecular Biology Techniques for Gene Expression and Mutagenesis
Molecular biology techniques are fundamental to understanding the genetic basis of sensitivity and resistance to PN-AMP1. The expression of specific genes in response to PN-AMP1 treatment can be analyzed to identify cellular pathways affected by the peptide.
Site-directed mutagenesis is a powerful tool used to create specific mutations in genes of interest. youtube.com By altering the genetic sequence, researchers can investigate the role of particular proteins in the cellular response to PN-AMP1. For example, mutations in components of the cell wall integrity pathway, such as Wsc1p, Rom2p, Bck1p, and Mpk1p, have been shown to result in increased sensitivity to PN-AMP1. nih.gov This indicates that a functional cell wall integrity pathway is crucial for resisting the effects of this antimicrobial peptide.
Genetic Screening Methodologies (e.g., genome-wide chemogenomic screening in model organisms)
To identify genes that play a role in the response to PN-AMP1 on a larger scale, genetic screening methodologies are utilized. A genome-wide chemogenomic screen, for instance, can systematically test a collection of mutants, each with a single gene deletion or alteration, for their sensitivity or resistance to the peptide.
A genetic screen in Saccharomyces cerevisiae has successfully identified mutations that confer resistance to PN-AMP1. nih.gov These mutations were found in components of the α-1,6-mannosyltransferase complex, specifically Mnn10p, Mnn11p, and Och1p, which are involved in the mannosylation of cell wall proteins. nih.gov This finding suggests that the composition and structure of the cell wall are critical determinants of susceptibility to PN-AMP1.
| Gene | Protein Function | Phenotype of Mutant |
|---|---|---|
| MNN10 | Component of the α-1,6-mannosyltransferase complex | Resistance to PN-AMP1 |
| MNN11 | Component of the α-1,6-mannosyltransferase complex | Resistance to PN-AMP1 |
| OCH1 | α-1,6-mannosyltransferase | Resistance to PN-AMP1 |
Biophysical Techniques for Protein-Target Interactions (e.g., FITC-conjugation for localization)
To investigate the direct interaction of PN-AMP1 with its target cells, biophysical techniques are employed. One such technique involves conjugating the peptide with a fluorescent molecule, such as Fluorescein (B123965) isothiocyanate (FITC). nih.govnih.gov This allows for the visualization of the peptide's localization on or within the cell.
Studies using FITC-conjugated PN-AMP1 have shown that the peptide localizes to the outer surface of the yeast cell. nih.gov Significantly, no substantial staining was observed in spheroplasts (yeast cells with their cell walls removed). nih.gov This provides strong evidence that the primary site of interaction for PN-AMP1 is the cell wall, which aligns with the findings from genetic screens that highlight the importance of cell wall components in determining sensitivity to the peptide.
Biotechnological Research Potential and Future Directions for Pn Amp1
Role as a Model Peptide for Novel Antifungal Agent Design
PN-AMP1 serves as an important template for the development of new antifungal drugs. Its structure and mechanism of action provide a foundation for designing synthetic peptides with enhanced efficacy and specificity. The variety of structural and functional characteristics identified in natural antifungal peptides like PN-AMP1 makes them excellent starting points for designing novel drug candidates. mdpi.com The process of de novo design, creating new peptides based on a template, is a common and convenient approach in peptide engineering. mdpi.comhilarispublisher.com
Researchers are exploring modifications to the PN-AMP1 sequence to improve its activity and reduce potential toxicity. mdpi.com The goal is to create molecules that retain the therapeutic effectiveness of PN-AMP1 but have greater biological stability and safety profiles. researchgate.netnih.gov This involves synthesizing peptide mimics that can block the efflux pumps of drug-resistant fungal strains, thereby increasing the effectiveness of existing antifungal agents. hilarispublisher.com
Exploration in Crop Protection Strategies via Transgenic Approaches
A significant area of research is the use of PN-AMP1 in developing transgenic plants with enhanced resistance to fungal pathogens. researchgate.net When the gene for PN-AMP2, a homolog of PN-AMP1, was expressed in tomato plants, the transgenic plants showed increased resistance to both chitin-containing and non-chitinous fungi. researchgate.net This suggests that PN-AMPs have the potential to protect a wide range of crops from various phytopathogenic fungi. researchgate.net
The development of genetically modified (GM) crops is a key application of plant biotechnology, aiming to improve traits such as pest and disease resistance. cabidigitallibrary.orgyoutube.com Introducing genes for antimicrobial peptides like PN-AMP1 into crops can activate their natural defense mechanisms. nih.gov For instance, transgenic wheat expressing another antimicrobial protein, Ace-AMP1, showed up to a 50% increase in resistance to certain fungi and an intensified expression of defense-related genes. nih.gov This approach offers a promising alternative to chemical pesticides for controlling plant diseases. frontiersin.org
Research into Synthetic Analogs and Peptide Engineering for Enhanced Activity
Peptide engineering and the creation of synthetic analogs of PN-AMP1 are being actively pursued to enhance its antimicrobial properties. By modifying the amino acid sequence, researchers can increase the peptide's net positive charge and optimize its structure for better interaction with microbial membranes. nih.govmdpi.com This rational design approach can lead to synthetic peptides with improved activity, stability, and selectivity. mdpi.com
| Peptide/Analog | Modification Strategy | Observed Effect | Reference |
|---|---|---|---|
| AamAP1-Lysine | Substitution of four amino acids with lysine (B10760008) | Increased net positive charge, enhanced antimicrobial activity, and increased cell selectivity. | nih.gov |
| SAAP-148 Analogs | Lys-scan to alter the distribution of positively charged residues | Reduced hemolytic activity and cytotoxicity, with significant influence on antimicrobial activity based on the position of lysine substitution. | mdpi.com |
| EcAMP1 Analogs | Truncation and single amino acid substitutions | Weakened antifungal and antibacterial activity, highlighting the importance of specific structural domains. | nih.gov |
Applications in Academic Studies of Microbial Physiology and Cytoskeleton Dynamics
PN-AMP1 has proven to be a valuable tool for studying fundamental aspects of microbial physiology, particularly the dynamics of the cytoskeleton. Research has shown that PN-AMP1 induces depolarization of the actin cytoskeleton in yeasts like Saccharomyces cerevisiae and Candida albicans. nih.govnih.gov This disruption of actin cables and patches occurs rapidly, within 15 minutes of exposure. nih.govnih.gov
The peptide's ability to affect the cytoskeleton is crucial for its antifungal activity. nih.gov By studying how PN-AMP1 interacts with fungal cells, scientists can gain insights into the essential role of the cytoskeleton in fungal growth and morphogenesis. Furthermore, genetic screens in yeast have identified specific cell wall integrity and mannosylation pathways that are involved in resistance or sensitivity to PN-AMP1, indicating that cell wall proteins are key determinants of its efficacy. nih.gov
Investigation of PN-AMP1 in Fundamental Food Preservation Research
The potent antimicrobial properties of PN-AMP1 and other plant-derived antimicrobial peptides (pAMPs) make them promising candidates for natural food preservatives. nih.govresearchgate.netnih.gov There is a growing consumer demand for natural alternatives to synthetic preservatives, and pAMPs offer a potential solution to combat food spoilage caused by bacteria and fungi. nih.govnih.gov
Hevein-like peptides, the family to which PN-AMP1 belongs, are known to inhibit fungal growth by penetrating hyphae and causing cell bursting. nih.gov Research is ongoing to harness these peptides to extend the shelf life of various food products, including dairy, meat, seafood, and produce. mdpi.com The development of synthetic AMPs with higher bioactivity and stability could further enhance their application in the food industry. researchgate.netnih.gov
Unexplored Biological Activities and Multifunctionality
While the antifungal activity of PN-AMP1 is well-documented, the full spectrum of its biological functions remains an area of active investigation. Plant defensins, as a class, are known to be multifunctional, participating in various aspects of the plant life cycle beyond defense. researchgate.net Their roles can include regulating seed germination, root development, and responses to nutrient stress. researchgate.net
The expression of defensin (B1577277) genes is often tissue-specific and can be induced by various environmental cues, suggesting complex regulatory roles. researchgate.net Future research may uncover novel activities of PN-AMP1, such as antiviral or antibacterial properties, or roles in plant signaling and development, which could open up new avenues for its biotechnological application. nih.gov
Addressing Gaps in Understanding Complex Regulatory Networks
A key challenge in the field is to fully understand the intricate regulatory networks that govern the expression and function of plant defensins like PN-AMP1. researchgate.net These peptides are part of a complex innate immune system in plants, and their production is tightly regulated. researchgate.netacs.org Yeasts, for example, utilize a network of signaling pathways to modulate their transcriptional response and adapt to stresses, including the presence of antimicrobial peptides. researchgate.net
Genome-wide screening in Saccharomyces cerevisiae has revealed that signaling pathways related to alkaline pH stress contribute to resistance against PN-AMP1. researchgate.net Further research is needed to elucidate the signaling cascades in both the plant and the pathogen that are triggered during their interaction. Understanding these complex networks will be crucial for optimizing the use of PN-AMP1 in agricultural and medical applications and for developing strategies to overcome potential resistance mechanisms.
Q & A
Q. What are the primary sources and structural characteristics of PN-AMP1?
PN-AMP1 is a cationic antimicrobial peptide isolated from Pharbitis nil (Japanese morning glory). Its structure includes disulfide bridges and helical segments, as inferred from homologous plant AMPs like Ace-AMP1 (onion seed protein), which shares structural similarities with nonspecific lipid transfer proteins but lacks a continuous hydrophobic cavity . Structural determination typically employs NMR spectroscopy and molecular modeling, as seen in Ace-AMP1 studies .
Q. How does PN-AMP1 exert its antimicrobial activity?
PN-AMP1 disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to membrane permeabilization. Experimental methods to confirm this include carboxyfluorescein release assays from liposomes and fluorescence polarization studies . Its antifungal activity against chitin-containing fungi is well-documented, though its exact role in plant-pathogen interactions requires further validation .
Q. Where can researchers access reliable structural and functional data on PN-AMP1?
Q. What experimental challenges arise when studying PN-AMP1’s efficacy across microbial species?
PN-AMP1’s activity varies by microbial membrane composition. For example, it induces actin depolarization in yeast but shows undetermined efficacy in bacterial systems. Researchers must standardize assays (e.g., MIC determinations, hemolytic activity tests) and account for membrane lipid diversity. Contradictions in plant-pathogen interaction data highlight the need for in planta studies .
Q. How can computational tools resolve structure-activity relationships in PN-AMP1?
Machine learning frameworks (e.g., KT-AMP, Diff-AMP) predict AMP activity by correlating physicochemical properties (e.g., charge, amphipathicity) with membrane disruption. For PN-AMP1, sequence-derived descriptors (e.g., pI, aggregation propensity) can be modeled using ANN-based methods to optimize antimicrobial potency while minimizing cytotoxicity .
Q. What discrepancies exist in PN-AMP1’s mechanism compared to homologous AMPs?
Unlike Ace-AMP1, PN-AMP1 lacks a hydrophobic cavity, which may limit lipid binding but enhances membrane interaction via surface charge. Comparative studies using liposome assays and molecular dynamics simulations can clarify these functional divergences .
Q. How can researchers address conflicting data on PN-AMP1’s role in plant immunity?
Evidence gaps in PN-AMP1’s in vivo antifungal efficacy (e.g., against Fusarium spp.) necessitate transcriptomic and metabolomic profiling of treated pathogens. Dual RNA-seq or live-cell imaging in plant models (e.g., Arabidopsis) could resolve its direct vs. indirect immune roles .
Methodological Guidance
Q. What experimental workflows validate PN-AMP1’s membrane-targeting activity?
- Liposome assays : Measure carboxyfluorescein release to quantify membrane disruption .
- Fluorescence polarization : Track changes in lipid bilayer fluidity upon PN-AMP1 binding .
- Hemolysis assays : Assess selectivity by comparing microbial vs. mammalian cell toxicity .
Q. Which databases and tools support PN-AMP1 sequence optimization?
Q. How to design studies reconciling PN-AMP1’s in vitro and in planta activity?
- Controlled pathogen challenges : Infect Pharbitis nil with fungal pathogens (e.g., Botrytis cinerea) and quantify PN-AMP1 expression via qPCR.
- Transgenic models : Overexpress PN-AMP1 in heterologous plant systems to isolate its immune contributions .
Contradictions and Open Questions
- Structural vs. functional homology : Despite structural similarities to lipid transfer proteins, PN-AMP1’s lack of a hydrophobic cavity challenges assumptions about its lipid-binding role .
- Species-specific activity : PN-AMP1’s efficacy in yeast vs. bacterial systems remains unexplained, suggesting divergent membrane interaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
